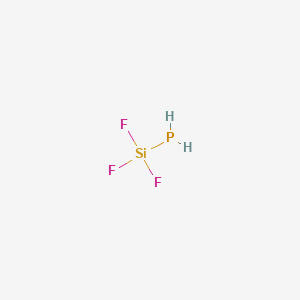
Phosphine, (trifluorosilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of phosphine, (trifluorosilyl)-, typically involves the reaction of phosphorus compounds with silicon-containing reagents. One common method is the reaction of phosphorus trichloride with trifluorosilane in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Phosphine, (trifluorosilyl)-, undergoes various chemical reactions, including substitution and addition reactions. It can react with halogenated compounds to form new phosphine derivatives. For example, the reaction with dibromo metal phosphine complexes of platinum, palladium, and nickel yields trifluorosilyl substituted dialkyl compounds . Common reagents used in these reactions include halogenated phosphines and organometallic reagents . The major products formed from these reactions are typically new phosphine derivatives with modified chemical properties.
Scientific Research Applications
Phosphine, (trifluorosilyl)-, has several applications in scientific research. It is used as a ligand in coordination chemistry, where it forms complexes with transition metals. Additionally, phosphine, (trifluorosilyl)-, is used in the synthesis of new materials with unique properties, such as luminescent copper complexes . Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials for industrial applications .
Mechanism of Action
The mechanism of action of phosphine, (trifluorosilyl)-, involves its ability to act as a ligand and form complexes with transition metals. The trifluorosilyl groups enhance the stability and reactivity of these complexes, allowing them to participate in various catalytic reactions. The molecular targets of these complexes include substrates in catalytic processes, where the phosphine ligand facilitates the activation and transformation of the substrates .
Comparison with Similar Compounds
Phosphine, (trifluorosilyl)-, can be compared to other similar compounds such as tris(trifluorosilyl)phosphine. Both compounds contain trifluorosilyl groups attached to a phosphorus atom, but they differ in the number of trifluorosilyl groups present. Tris(trifluorosilyl)phosphine has three trifluorosilyl groups, while phosphine, (trifluorosilyl)-, has only one . This difference in structure can lead to variations in their chemical properties and reactivity. Other similar compounds include various halogenated phosphines and organophosphorus compounds that contain silicon atoms .
Properties
CAS No. |
51518-19-5 |
|---|---|
Molecular Formula |
F3H2PSi |
Molecular Weight |
118.070 g/mol |
IUPAC Name |
trifluorosilylphosphane |
InChI |
InChI=1S/F3H2PSi/c1-5(2,3)4/h4H2 |
InChI Key |
FAWNICYQANOFEK-UHFFFAOYSA-N |
Canonical SMILES |
F[Si](F)(F)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















